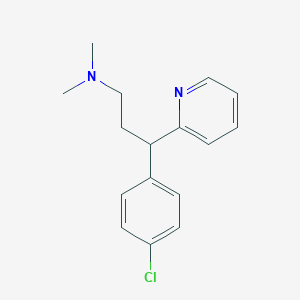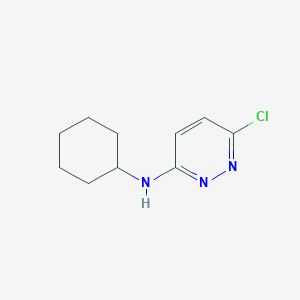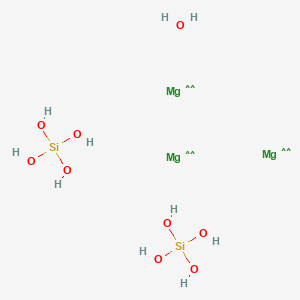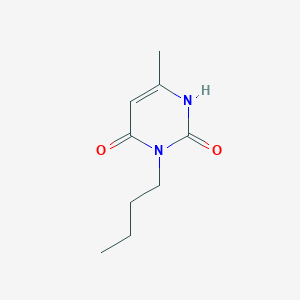
Dibenzo(a)perylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo(a)perylene (DB(a)P) is a polycyclic aromatic hydrocarbon (PAH) that is found in coal tar, cigarette smoke, and other combustion products. It is a potent mutagen and carcinogen that has been linked to the development of lung cancer, skin cancer, and other types of cancer. Despite its harmful effects, DB(a)P has also been found to have potential applications in scientific research.
Mécanisme D'action
DB(a)P is a potent carcinogen that acts by binding to DNA and causing mutations that can lead to cancer development. It also induces oxidative stress and inflammation, which can contribute to the development of cancer and other diseases.
Effets Biochimiques Et Physiologiques
DB(a)P has been found to have a variety of biochemical and physiological effects on living organisms, including DNA damage, oxidative stress, inflammation, and immune system suppression. It has also been linked to the development of respiratory diseases and other health problems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DB(a)P in lab experiments is that it is a well-characterized compound that can be easily synthesized and purified. It is also a potent carcinogen that can be used to study the mechanisms of cancer development. However, one limitation of using DB(a)P in lab experiments is that it is highly toxic and must be handled with care to avoid exposure.
Orientations Futures
There are several future directions for research on DB(a)P, including studies on its effects on human health and the environment, the development of new methods for synthesizing and purifying DB(a)P, and the identification of new applications for DB(a)P in scientific research. Additionally, there is a need for further research on the mechanisms of action of DB(a)P and its potential role in the development of cancer and other diseases.
Méthodes De Synthèse
DB(a)P can be synthesized by several methods, including the pyrolysis of coal tar, the combustion of organic matter, and the chemical synthesis of its precursor compounds. The most common method for synthesizing DB(a)P is through the pyrolysis of coal tar, which yields a mixture of Dibenzo(a)perylenes that can be separated and purified using various techniques such as chromatography.
Applications De Recherche Scientifique
DB(a)P has been used in a variety of scientific research applications, including studies on the mechanisms of cancer development, DNA damage and repair, and environmental pollution. One of the most significant applications of DB(a)P in scientific research is its use as a model compound for studying the effects of Dibenzo(a)perylenes on human health and the environment.
Propriétés
Numéro CAS |
191-87-7 |
|---|---|
Nom du produit |
Dibenzo(a)perylene |
Formule moléculaire |
C28H16 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15(27),16,18,20,22,24-tetradecaene |
InChI |
InChI=1S/C28H16/c1-3-11-21-17(7-1)15-19-9-5-14-24-25(19)27(21)23-13-6-10-20-16-18-8-2-4-12-22(18)28(24)26(20)23/h1-16H |
Clé InChI |
GCANSAYVHQONFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=CC7=CC=CC=C7C4=C65 |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=CC7=CC=CC=C7C4=C65 |
Autres numéros CAS |
191-87-7 |
Synonymes |
Dibenzo[a,j]perylene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)



![1,5-Dioxaspiro[5.5]undecane](/img/structure/B86954.png)